Esuprone

Description

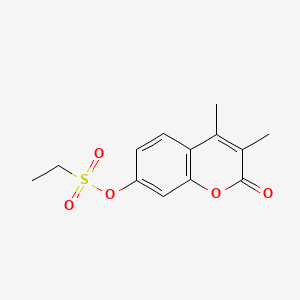

Structure

3D Structure

Properties

CAS No. |

91406-11-0 |

|---|---|

Molecular Formula |

C13H14O5S |

Molecular Weight |

282.31 g/mol |

IUPAC Name |

(3,4-dimethyl-2-oxochromen-7-yl) ethanesulfonate |

InChI |

InChI=1S/C13H14O5S/c1-4-19(15,16)18-10-5-6-11-8(2)9(3)13(14)17-12(11)7-10/h5-7H,4H2,1-3H3 |

InChI Key |

CHDGAVDQRSPBTA-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |

Appearance |

Solid powder |

Other CAS No. |

91406-11-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-hydroxy-3,4-dimethylcoumarin ethanesulfonate esuprone |

Origin of Product |

United States |

Foundational & Exploratory

Esuprone's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esuprone is a potent and selective inhibitor of monoamine oxidase A (MAO-A), a critical enzyme in the metabolism of monoamine neurotransmitters. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, in vivo effects on its target, and the downstream consequences on neurotransmitter systems. The information is supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism: Selective Inhibition of Monoamine Oxidase A

This compound's primary pharmacological action is the selective inhibition of monoamine oxidase A (MAO-A). MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound effectively increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its therapeutic effects in neurological and psychiatric disorders.

In Vitro Potency

This compound demonstrates high potency for MAO-A, with a reported half-maximal inhibitory concentration (IC50) of 7.3 nM [1]. This value indicates that a low nanomolar concentration of this compound is sufficient to inhibit 50% of MAO-A activity in vitro.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) |

| MAO-A | 7.3 |

| MAO-B | Data not available |

Note: A specific IC50 value for this compound against MAO-B is not currently available in the reviewed literature, though it is characterized as a selective MAO-A inhibitor.

Experimental Protocol: Determination of MAO-A Inhibition (General Method)

While the specific protocol for determining the IC50 of this compound is not detailed in the available literature, a general experimental workflow for assessing MAO-A inhibition in vitro is as follows:

Caption: General workflow for an in vitro MAO-A inhibition assay.

Detailed Methodology:

-

Enzyme Preparation: A source of MAO-A, such as human recombinant enzyme or a mitochondrial fraction from tissue homogenates (e.g., liver, brain), is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Substrate and Inhibitor Preparation: A stock solution of a specific MAO-A substrate (e.g., kynuramine or radiolabeled serotonin) is prepared. Serial dilutions of this compound are also prepared to generate a concentration-response curve.

-

Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound for a defined period at 37°C.

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate. The reaction is allowed to proceed for a specific time and then terminated, often by the addition of a strong acid or base.

-

Detection: The amount of product formed is quantified using a suitable detection method. For kynuramine, the formation of 4-hydroxyquinoline can be measured spectrophotometrically or fluorometrically. For radiolabeled substrates, the amount of radiolabeled product is measured by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Target Engagement: Human Brain Studies

The inhibitory effect of this compound on MAO-A has been confirmed in the human brain using Positron Emission Tomography (PET).

Clinical PET Study

A randomized, double-blind, placebo-controlled study by Bergström and colleagues investigated the in vivo binding of this compound to MAO-A in healthy male volunteers[2].

Table 2: Summary of the this compound PET Study

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled |

| Participants | 16 healthy male volunteers |

| This compound Dose | 800 mg daily for 7 days |

| PET Ligand | [11C]harmine (a high-affinity MAO-A ligand) |

| Primary Outcome | Change in [11C]harmine binding to brain MAO-A |

| Key Finding | Marked reduction in [11C]harmine binding after this compound treatment, indicating significant MAO-A occupancy. |

| This compound Half-life | Approximately 4 hours |

Experimental Protocol: In Vivo MAO-A Occupancy Measurement by PET

Caption: Workflow for the clinical PET study of this compound.

Detailed Methodology:

-

Participant Recruitment: Healthy volunteers are recruited and screened for eligibility.

-

Baseline PET Scan: A baseline PET scan is performed on each participant using the radioligand [11C]harmine to measure the baseline level of MAO-A in the brain.

-

Drug Administration: Participants are randomized to receive either this compound (800 mg daily) or a placebo for a period of 7 days[2].

-

Post-treatment PET Scans: PET scans are repeated at various time points after the treatment period to measure the change in [11C]harmine binding. In the study by Bergström et al., scans were conducted 23 hours after the last dose on day 6, and 4 and 8 hours after the morning dose on day 7[2].

-

Data Analysis: The PET data is analyzed to quantify the binding potential of [11C]harmine in different brain regions. The percentage of MAO-A occupancy by this compound is calculated by comparing the binding potential before and after treatment.

Downstream Signaling Pathways

The inhibition of MAO-A by this compound leads to a cascade of neurochemical changes, primarily the increased availability of monoamine neurotransmitters.

Caption: Signaling pathway affected by this compound.

By preventing the breakdown of serotonin, norepinephrine, and dopamine, this compound increases their concentrations in the synaptic cleft. This leads to enhanced activation of postsynaptic receptors, which is thought to mediate the therapeutic effects of the drug in conditions associated with monoamine deficiencies.

Conclusion

This compound is a potent and selective inhibitor of MAO-A. Its mechanism of action is well-characterized, involving direct inhibition of the enzyme, leading to increased levels of key monoamine neurotransmitters in the brain. This has been demonstrated through in vitro assays and confirmed in vivo in human subjects using PET imaging. The downstream effects on neurotransmitter signaling pathways are the basis for its potential therapeutic applications. Further research to quantify its selectivity over MAO-B and to directly measure the in vivo changes in neurotransmitter levels following its administration would provide a more complete understanding of its pharmacological profile.

References

Esuprone: A Technical Guide to a Selective MAO-A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esuprone is a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme pivotal in the catabolism of key neurotransmitters. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory activity, experimental validation, and the underlying molecular pathways. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate reproducibility and further investigation. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to elucidate the mechanisms of action and downstream effects of MAO-A inhibition by this compound.

Introduction to this compound and MAO-A Inhibition

Monoamine oxidase A (MAO-A) is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and other neurological disorders.[1] this compound has emerged as a brain-penetrant and orally active selective inhibitor of MAO-A, demonstrating potential therapeutic applications.[3] This guide delves into the technical details of this compound's pharmacological profile.

Quantitative Inhibitory Activity

This compound exhibits high-affinity binding and potent inhibition of MAO-A. The following table summarizes the available quantitative data on its inhibitory activity. It is important to note that while this compound is characterized as a selective MAO-A inhibitor, specific quantitative data for its inhibitory activity against MAO-B from the reviewed literature is not available, which precludes the calculation of a precise selectivity index.

| Inhibitor | Target | IC50 (nM) | Species | Assay Method | Reference |

| This compound | MAO-A | 7.3 | Not Specified | Not Specified | [3] |

| This compound | MAO-B | Not Available | Not Specified | Not Specified |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

In Vitro MAO-A Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against MAO-A using kynuramine as a substrate.[4][5][6]

Objective: To determine the IC50 value of this compound for MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine (substrate)

-

This compound (test compound)

-

Clorgyline (positive control MAO-A inhibitor)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

DMSO (for dissolving compounds)

-

96-well microplates (black plates for fluorescence)

-

Spectrofluorometer or spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and clorgyline in DMSO. Serially dilute the stock solutions to obtain a range of test concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, add the following in order:

-

Phosphate buffer

-

Test compound (this compound) or control (clorgyline/vehicle)

-

Recombinant human MAO-A enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add kynuramine solution to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

-

Detection: Measure the formation of the product, 4-hydroxyquinoline, which can be detected by fluorescence (excitation ~310-320 nm, emission ~380-400 nm) or UV absorbance (~316 nm).[5]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Positron Emission Tomography (PET) Imaging in Humans

This protocol describes a typical PET imaging study to assess MAO-A occupancy by this compound in the human brain using the radiotracer [11C]harmine.[7]

Objective: To quantify the in vivo binding of this compound to MAO-A in the human brain.

Materials:

-

Healthy human volunteers

-

This compound (oral administration)

-

[11C]harmine (radiotracer)

-

PET scanner

-

Arterial line for blood sampling

-

Centrifuge and gamma counter for plasma analysis

Procedure:

-

Subject Preparation: Screen and recruit healthy volunteers. Obtain informed consent. Subjects should be fasted prior to the PET scan.

-

Baseline PET Scan:

-

Position the subject in the PET scanner.

-

Insert an arterial line for blood sampling to measure the arterial input function.

-

Administer a bolus injection of [11C]harmine.

-

Acquire dynamic PET data for a specified duration (e.g., 90 minutes).

-

Collect arterial blood samples throughout the scan to measure radioactivity in plasma.

-

-

Drug Administration: Administer a single oral dose or multiple doses of this compound to the subjects over a defined period.

-

Post-Dosing PET Scan:

-

Repeat the PET scan procedure as described in step 2 at a specified time point after this compound administration (e.g., 2-4 hours post-dose).

-

-

Image and Data Analysis:

-

Reconstruct the PET images.

-

Define regions of interest (ROIs) on the brain images (e.g., cortex, striatum, thalamus).

-

Use kinetic modeling (e.g., two-tissue compartment model) with the arterial input function to calculate the total distribution volume (VT) of [11C]harmine in each ROI for both baseline and post-dosing scans.

-

Calculate MAO-A occupancy using the following formula:

-

Occupancy (%) = [(VT_baseline - VT_post-dose) / VT_baseline] * 100

-

-

In Vivo Anticonvulsant Activity in Rats (Amygdala Kindling Model)

This protocol details the amygdala kindling model in rats to evaluate the anticonvulsant effects of this compound.[8][9]

Objective: To assess the anticonvulsant potential of this compound.

Materials:

-

Adult male rats (e.g., Sprague-Dawley)

-

Stereotaxic apparatus

-

Bipolar stimulating and recording electrodes

-

Constant current stimulator

-

EEG recording system

-

This compound

-

Vehicle control

Procedure:

-

Electrode Implantation:

-

Anesthetize the rats and place them in a stereotaxic apparatus.

-

Implant a bipolar electrode into the basolateral amygdala of one hemisphere.

-

Allow the animals to recover from surgery for at least one week.

-

-

Determination of Afterdischarge Threshold (ADT):

-

Deliver a series of brief, low-intensity electrical stimulations to the amygdala, gradually increasing the intensity until an afterdischarge (epileptiform EEG activity) is elicited. The lowest intensity that consistently elicits an afterdischarge is defined as the ADT.

-

-

Kindling Procedure:

-

Stimulate the rats at their ADT once or twice daily.

-

Observe and score the behavioral seizure severity according to a standardized scale (e.g., Racine's scale).

-

Continue daily stimulations until the animals consistently exhibit fully kindled seizures (e.g., stage 5 on Racine's scale, characterized by rearing and falling).

-

-

Drug Testing:

-

Once the rats are fully kindled, administer this compound or vehicle at a specified time before the kindling stimulation.

-

Deliver the electrical stimulation and record the afterdischarge duration (ADD) and the behavioral seizure score.

-

-

Data Analysis:

-

Compare the ADD and seizure scores in the this compound-treated group to the vehicle-treated group. A significant reduction in these parameters indicates anticonvulsant activity.

-

Signaling Pathways

Inhibition of MAO-A by this compound leads to an increase in the levels of monoamine neurotransmitters. The catalytic activity of MAO-A also produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), as a byproduct.[10][11][12][13] Alterations in MAO-A activity can, therefore, influence cellular signaling pathways related to oxidative stress and apoptosis.

MAO-A and Apoptotic Signaling

MAO-A has been implicated in the modulation of apoptotic pathways.[10][14] Increased MAO-A activity can lead to elevated ROS production, which in turn can trigger downstream apoptotic signaling cascades. This includes the activation of p38 MAP kinase, a reduction in the anti-apoptotic protein Bcl-2, and the subsequent activation of caspases, leading to programmed cell death.

Conclusion

This compound is a well-characterized selective inhibitor of MAO-A with demonstrated in vitro potency and in vivo activity. The experimental protocols and pathway diagrams provided in this guide offer a technical foundation for researchers and drug development professionals working with this compound or other MAO-A inhibitors. Further research to quantify its selectivity over MAO-B would provide a more complete pharmacological profile. The established anticonvulsant effects and its mechanism of increasing synaptic monoamine levels underscore its potential for further investigation in the context of neurological and psychiatric disorders.

References

- 1. Update on the pharmacology of selective inhibitors of MAO-A and MAO-B: Focus on modulation of CNS monoamine neurotransm… [ouci.dntb.gov.ua]

- 2. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. MAO-A inhibition in brain after dosing with this compound, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]

- 9. Comparing the Anticonvulsant Effects of Low Frequency Stimulation of Different Brain Sites on the Amygdala Kindling Acquisition in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine oxidase A and repressor R1 are involved in apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Monoamine oxidase-A modulates apoptotic cell death induced by staurosporine in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Esuprone in Antidepressant Studies: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esuprone is an experimental drug candidate that was investigated for its potential as an antidepressant. It functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of key neurotransmitters implicated in the pathophysiology of depression. While the development of this compound was discontinued, the existing data from clinical pharmacology studies provide valuable insights into its mechanism of action, pharmacokinetics, and pharmacodynamics. This technical guide synthesizes the available scientific information on this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and drug development in the field of MAO-A inhibitors.

Introduction

This compound (3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl ethanesulfonate) is a selective, brain-penetrant, and orally active inhibitor of monoamine oxidase A (MAO-A)[1][2]. MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound was hypothesized to increase the synaptic availability of these neurotransmitters, thereby exerting an antidepressant effect. The global research and development status of this compound is currently listed as discontinued[3].

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of MAO-A. This inhibition leads to an increase in the levels of monoamine neurotransmitters in the synaptic cleft, which are then available to bind to their respective postsynaptic receptors, alleviating depressive symptoms.

Figure 1: Signaling pathway of this compound via MAO-A inhibition.

Quantitative Data

The publicly available quantitative data for this compound is primarily from in vitro studies and a single-dose human clinical pharmacology study. No efficacy data from clinical trials with depressed patients, such as changes in Hamilton Depression Rating Scale (HAM-D) or Montgomery-Åsberg Depression Rating Scale (MADRS), have been published.

Table 1: In Vitro and Pharmacokinetic Data for this compound

| Parameter | Value | Species | Source |

| IC50 for MAO-A Inhibition | 7.3 nM | Not Specified | [1] |

| Plasma Half-life (t1/2) | ~4 hours | Human | [4] |

Table 2: Pharmacodynamic Data from a Human PET Study

This table summarizes the findings from a study by Bergström et al. (1997) in healthy male volunteers.

| Treatment Group (7 days) | N | MAO-A Inhibition in Brain | Measurement Method |

| This compound (800 mg/day) | 8 | Marked reduction in [11C]harmine binding, comparable to moclobemide | Positron Emission Tomography (PET) |

| Moclobemide (300 mg b.i.d.) | 4 | Marked reduction in [11C]harmine binding | Positron Emission Tomography (PET) |

| Placebo | 4 | No change in [11C]harmine binding | Positron Emission Tomography (PET) |

Experimental Protocols

In Vivo MAO-A Inhibition Study in Healthy Volunteers (Bergström et al., 1997)

This section details the methodology of the key clinical study that evaluated the pharmacodynamic effects of this compound in the human brain.

Objective: To investigate the extent of monoamine oxidase A (MAO-A) binding by this compound in the human brain using positron emission tomography (PET).

Study Design: A randomized, double-blind, placebo-controlled study.

Participants: 16 healthy male volunteers.

Treatment Arms:

-

This compound Group (n=8): 800 mg of this compound administered daily for 7 days.

-

Moclobemide Group (n=4): 300 mg of moclobemide administered twice daily for 7 days.

-

Placebo Group (n=4): Placebo tablets administered for 7 days.

Methodology:

-

Baseline PET Scan: A PET scan was performed on each participant before the initiation of the 7-day treatment period.

-

Radioligand: [11C]harmine, a high-affinity ligand for MAO-A, was used for the PET imaging.

-

Treatment Period: Participants received their assigned treatment for 7 consecutive days.

-

Post-Treatment PET Scans: On day 7, PET scans were conducted at three time points:

-

Immediately before the morning dose (23 hours after the previous dose for the this compound group and 11 hours for the moclobemide group).

-

4 hours after the morning dose.

-

8 hours after the morning dose.

-

-

Plasma Kinetics: Blood samples were collected to determine the plasma concentration of this compound and its pharmacokinetic profile.

Figure 2: Experimental workflow for the human PET study of this compound.

Discussion and Future Perspectives

The available data robustly demonstrate that this compound is a potent and selective inhibitor of MAO-A in humans, with a pharmacokinetic profile characterized by rapid elimination[4]. The PET study by Bergström et al. (1997) provides clear evidence of target engagement in the brain, a critical step in the development of CNS-active drugs.

However, the critical gap in the publicly available information for this compound is the absence of antidepressant efficacy data from controlled clinical trials in patients with depressive disorders. While significant MAO-A inhibition is a strong indicator of potential antidepressant activity, it does not directly translate to clinical effectiveness. The reasons for the discontinuation of this compound's development are not detailed in the available literature but could be related to a lack of efficacy, an unfavorable side-effect profile discovered in later trials, or strategic business decisions.

For researchers in the field of antidepressant drug development, the case of this compound highlights several key points:

-

Target Engagement: The use of advanced imaging techniques like PET is invaluable for confirming that a drug candidate interacts with its intended target in the human brain.

-

Pharmacokinetics and Pharmacodynamics: Understanding the relationship between plasma concentration and target inhibition is crucial for optimizing dosing regimens. The rapid elimination of this compound suggests that sustained-release formulations might have been a potential avenue for development to maintain therapeutic levels of MAO-A inhibition.

-

Translational Gap: The ultimate success of a novel antidepressant lies in its ability to demonstrate clinical efficacy and safety in the target patient population. The lack of this data for this compound underscores the challenges of translating promising pharmacological activity into a clinically approved therapeutic.

Future research on novel MAO-A inhibitors could build upon the foundational knowledge gained from compounds like this compound. Investigating the therapeutic potential of reversible and selective MAO-A inhibitors with optimized pharmacokinetic profiles remains a valid strategy in the quest for more effective and better-tolerated antidepressants.

Conclusion

This compound is a selective MAO-A inhibitor that demonstrated significant target engagement in the human brain. While its development was discontinued, the available data on its mechanism of action, pharmacokinetics, and in vivo pharmacodynamics provide a valuable case study for researchers and scientists in the field of antidepressant drug discovery. The lack of clinical efficacy data prevents a complete assessment of its therapeutic potential but emphasizes the critical importance of robust clinical trials in the development of novel CNS therapeutics.

References

- 1. Tedatioxetine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological validation of the chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAO-A inhibition in brain after dosing with this compound, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Esuprone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esuprone is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of key neurotransmitters. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for the study of this compound. The information is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their investigation of this compound.

Chemical Structure and Identifiers

This compound, with the IUPAC name (3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl) ethanesulfonate, is a coumarin derivative.[1][2] Its chemical structure is characterized by a dimethyl-substituted benzopyranone core with an ethanesulfonate group attached at the 7-position.

| Identifier | Value |

| IUPAC Name | (3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl) ethanesulfonate[1][2] |

| CAS Number | 91406-11-0[1] |

| Molecular Formula | C₁₃H₁₄O₅S[1] |

| Molecular Weight | 282.31 g/mol [1] |

| SMILES | O=S(=O)(Oc1ccc2c(c1)OC(=O)C(=C2C)C)CC[1] |

| InChI Key | CHDGAVDQRSPBTA-UHFFFAOYSA-N[2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table includes available data and predicted values from computational models.

| Property | Value | Source |

| Appearance | Solid[1] | MedchemExpress[1] |

| Solubility | Soluble in DMSO[1] | MedchemExpress[1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

| Water Solubility | Predicted to be low | Inferred from structure |

Pharmacological Properties

This compound is a potent and selective inhibitor of monoamine oxidase A (MAO-A).[1] This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3][4] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its pharmacological effects.[3][5]

| Parameter | Value | Species/System |

| IC₅₀ (MAO-A) | 7.3 nM[1] | In vitro |

| Pharmacological Action | Selective MAO-A Inhibitor[1] | N/A |

| In Vivo Efficacy | 20 mg/kg (p.o.) in rats significantly increased the afterdischarge threshold.[1] | Rat |

| Half-life | Approximately 4 hours[6] | Human |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzyme monoamine oxidase A (MAO-A). This inhibition leads to a cascade of downstream effects within the central nervous system.

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro MAO-A Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound on MAO-A.

Caption: Workflow for in vitro MAO-A inhibition assay.

Methodology:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human MAO-A enzyme, a suitable substrate (e.g., kynuramine), and an appropriate buffer.

-

Incubation with Inhibitor: In a multi-well plate, add the MAO-A enzyme to wells containing serial dilutions of this compound or vehicle control. Incubate for a predetermined time to allow for inhibitor binding.

-

Enzymatic Reaction: Initiate the enzymatic reaction by adding the substrate to each well. Incubate for a specific period at a controlled temperature.

-

Reaction Termination and Detection: Stop the reaction. The amount of product formed is quantified using a suitable detection method, such as measuring the fluorescence of the product of kynuramine metabolism.

-

Data Analysis: Plot the percentage of MAO-A inhibition against the logarithm of the this compound concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from this curve.

In Vivo Anticonvulsant Activity - Afterdischarge Threshold (ADT) in Rats (General Protocol)

This protocol describes a general procedure to assess the anticonvulsant potential of this compound by measuring the afterdischarge threshold in a rat kindling model.

Caption: Experimental workflow for ADT determination.

Methodology:

-

Electrode Implantation: Rats are surgically implanted with a bipolar electrode in a specific brain region, such as the amygdala, which is involved in seizure generation.

-

Recovery Period: The animals are allowed to recover from the surgery.

-

Drug Administration: this compound or a vehicle control is administered to the rats, typically via oral gavage (p.o.).

-

Afterdischarge Threshold Determination: At a specified time after drug administration, a series of electrical stimuli of increasing intensity is delivered to the implanted electrode. The electroencephalogram (EEG) is monitored for the presence of an afterdischarge, which is a burst of seizure-like electrical activity that outlasts the stimulus. The afterdischarge threshold (ADT) is defined as the lowest current intensity that elicits an afterdischarge of a certain minimum duration.

-

Data Analysis: The ADT values for the this compound-treated group are compared to those of the control group to determine if the compound has an anticonvulsant effect, indicated by a significant increase in the ADT.

Synthesis

Synthesis of 7-hydroxy-3,4-dimethylcoumarin

This intermediate can be synthesized via the Pechmann condensation.[7]

Reaction: Resorcinol is reacted with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid or polyphosphoric acid, to yield 7-hydroxy-4-methylcoumarin.[7] A subsequent methylation step would be required to obtain the 3,4-dimethylated coumarin.

Ethanesulfonylation of 7-hydroxy-3,4-dimethylcoumarin

The final step would involve the reaction of the hydroxyl group of the coumarin intermediate with an ethanesulfonylating agent.

Reaction: 7-hydroxy-3,4-dimethylcoumarin is reacted with ethanesulfonyl chloride in the presence of a base (e.g., pyridine) to form the ethanesulfonate ester, yielding this compound.[8]

Conclusion

This compound is a selective MAO-A inhibitor with demonstrated in vitro potency and in vivo anticonvulsant activity. This technical guide provides a summary of its chemical and pharmacological properties and outlines general experimental protocols for its study. Further research is warranted to fully elucidate its physicochemical properties, detailed synthetic pathways, and the full spectrum of its pharmacological effects and downstream signaling pathways. This information serves as a valuable resource for scientists and researchers investigating the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 6. MAO-A inhibition in brain after dosing with this compound, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Esuprone: Identification and Properties

An In-depth Technical Guide to Esuprone: CAS Number and Synthesis

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical compound this compound, including its Chemical Abstracts Service (CAS) number and a detailed account of its synthesis.

This compound is a chemical compound identified by the CAS Number 91406-11-0 .[1] It is also known by other names such as Ethanesulfonic acid, 3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester, and the code name Lu 43839. This compound is recognized for its activity as a brain-penetrant, orally active, and selective inhibitor of monoamine oxidase A (MAO-A), with an IC50 of 7.3 nM.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a coumarin core, followed by an esterification reaction. The overall synthesis can be conceptually divided into two key stages:

-

Stage 1: Synthesis of 7-Hydroxy-3,4-dimethylcoumarin (Pechmann Condensation)

-

Stage 2: Esterification to yield this compound

A detailed experimental protocol for each stage is provided below.

Stage 1: Synthesis of 7-Hydroxy-4-methylcoumarin

The foundational coumarin structure of this compound is synthesized via the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[2][3][4]

Experimental Protocol:

-

Reaction Setup: A beaker containing 100 ml of concentrated sulfuric acid is placed in an ice bath to maintain a low temperature.[3]

-

Addition of Reactants: To the chilled sulfuric acid, 0.1 mol of resorcinol and ethyl acetoacetate are added with continuous stirring. The temperature should be maintained throughout the addition.[3]

-

Reaction: The reaction mixture is stirred for two hours at a low temperature and then allowed to stand at room temperature for 18 hours.[3]

-

Precipitation: The reaction mixture is then poured into a mixture of 200g of crushed ice and 300 ml of distilled water with vigorous stirring. This results in the formation of a white precipitate of 7-hydroxy-4-methylcoumarin.[3]

-

Purification:

-

The crude product is collected by vacuum filtration and washed with 350 ml of cold water.[3]

-

The precipitate is then dissolved in 150 ml of 5% w/v sodium hydroxide solution and filtered.[3]

-

The filtrate is acidified with 55 ml of concentrated sulfuric acid with vigorous stirring.[3]

-

The purified 7-hydroxy-4-methylcoumarin is collected by filtration, washed with cold water, dried, and recrystallized from ethanol.[3]

-

Quantitative Data for Stage 1:

| Parameter | Value | Reference |

| Molar Ratio of Reactants | 1:1 (Resorcinol:Ethyl Acetoacetate) | [3] |

| Catalyst | Concentrated Sulfuric Acid | [3] |

| Reaction Temperature | 0-10 °C initially, then room temperature | [3] |

| Reaction Time | 2 hours (stirring) + 18 hours (standing) | [3] |

Stage 2: Synthesis of this compound (Esterification)

The final step in the synthesis of this compound involves the esterification of the 7-hydroxy group of the coumarin intermediate with ethanesulfonyl chloride. A general procedure for the esterification of similar 7-hydroxycoumarin derivatives is outlined below, which can be adapted for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round bottom flask, 7-hydroxy-3,4-dimethylcoumarin (0.005 mol) is dissolved in 20 ml of Dichloromethane and cooled to 0°C.[3]

-

Addition of Base: Triethylamine (0.005 mol) is added slowly to the reaction mixture with constant stirring.[3]

-

Addition of Sulfonyl Chloride: Ethanesulfonyl chloride is then added to the mixture with continuous stirring.[3]

-

Reaction: The reaction mixture is stirred at 0°C for an additional 2 hours, and stirring is continued at room temperature overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

-

Workup and Purification:

-

The reaction mixture is washed with a saturated solution of sodium bicarbonate, brine solution, and water.[3]

-

The organic phase is separated and dried over anhydrous Na2SO4.[3]

-

The solvent is removed under vacuum, and the resulting crude this compound is recrystallized from ethanol to yield the pure product.[3]

-

Visualization of the Synthesis Workflow

The following diagram illustrates the two-stage synthesis process of this compound.

Caption: Synthesis workflow of this compound.

References

Preclinical Data on Esuprone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esuprone is a novel, brain-penetrant, and selective inhibitor of monoamine oxidase A (MAO-A) that has been investigated for its potential therapeutic applications, particularly in the field of neurology. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, pharmacodynamics, and preliminary safety assessment. The information is presented to support further research and development efforts by providing detailed experimental protocols and a clear summary of quantitative findings.

Core Data Summary

In Vitro MAO-A Inhibition

This compound is a potent and selective inhibitor of the MAO-A enzyme.

| Parameter | Value |

| Target | Monoamine Oxidase A (MAO-A) |

| IC50 | 7.3 nM |

| Selectivity | High for MAO-A over MAO-B |

In Vivo Anticonvulsant Activity

Preclinical studies in a rat kindling model of epilepsy have demonstrated the anticonvulsant potential of this compound.

| Animal Model | Dosage | Route of Administration | Time Point | Effect on Afterdischarge Threshold (ADT) | Reference |

| Rat (Kindling Model) | 20 mg/kg | Oral (p.o.) | 2 hours post-administration | 130% increase above control |

Experimental Protocols

MAO-A Inhibition Assay (General Protocol)

This protocol outlines a typical method for determining the in vitro inhibitory activity of a compound against MAO-A.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

Substrate (e.g., kynuramine)

-

This compound (test compound)

-

Positive control inhibitor (e.g., clorgyline)

-

Assay buffer

-

96-well microplates

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the MAO-A enzyme to each well.

-

Add the different concentrations of this compound or the positive control to the respective wells.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Anticonvulsant Activity in the Rat Kindling Model

The following protocol is based on the study by Löscher W, et al. (1999), which evaluated the anticonvulsant effects of this compound.

Objective: To assess the effect of this compound on the afterdischarge threshold (ADT) in fully kindled rats.

Animal Model:

-

Adult female Wistar rats were used.

-

Animals were implanted with a bipolar electrode in the left basolateral amygdala for electrical stimulation and recording.

Kindling Procedure:

-

After a post-operative recovery period, a constant current stimulus (e.g., 50 Hz, 1 ms square wave pulses of alternating polarity for 1 second) was delivered daily.

-

The initial stimulus intensity was set below the afterdischarge threshold.

-

The stimulus intensity was gradually increased until a generalized seizure was elicited.

-

Daily stimulation continued until at least 10 consecutive generalized seizures (stage 5 on Racine's scale) were induced, indicating a fully kindled state.

Drug Testing:

-

The afterdischarge threshold (ADT), the minimum current intensity required to elicit an afterdischarge, was determined for each fully kindled rat.

-

This compound was administered orally at a dose of 20 mg/kg.

-

Two hours after drug administration, the ADT was redetermined.

-

The percentage change in ADT was calculated for each animal relative to its pre-drug baseline.

Signaling Pathways and Experimental Workflows

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAOA [label="Monoamine Oxidase A (MAO-A)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monoamines [label="Monoamines\n(Serotonin, Norepinephrine, Dopamine)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolites [label="Inactive Metabolites", fillcolor="#F1F3F4", fontcolor="#202124"]; IncreasedLevels [label="Increased Monoamine Levels\nin Synaptic Cleft", fillcolor="#34A853", fontcolor="#FFFFFF"]; TherapeuticEffects [label="Potential Therapeutic Effects\n(e.g., Antidepressant, Anticonvulsant)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> MAOA [label="Inhibits", color="#202124", fontcolor="#202124"]; Monoamines -> MAOA [label="Metabolized by", color="#202124", fontcolor="#202124"]; MAOA -> Metabolites [color="#202124"]; MAOA -> IncreasedLevels [style=dashed, arrowhead=none, color="#EA4335"]; IncreasedLevels -> TherapeuticEffects [label="Leads to", color="#202124", fontcolor="#202124"]; } dot Caption: Mechanism of action of this compound.

// Nodes Start [label="Start: Rat Kindling Model", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrode [label="Electrode Implantation\n(Basolateral Amygdala)", fillcolor="#FBBC05", fontcolor="#202124"]; Kindling [label="Daily Electrical Stimulation\n(Kindling)", fillcolor="#FBBC05", fontcolor="#202124"]; FullyKindled [label="Fully Kindled State Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"]; DetermineADT1 [label="Determine Baseline\nAfterdischarge Threshold (ADT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Administer [label="Administer this compound (20 mg/kg, p.o.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wait [label="Wait 2 Hours", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; DetermineADT2 [label="Redetermine ADT", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Data:\nCompare Pre- and Post-Drug ADT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Assess Anticonvulsant Effect", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Electrode [color="#202124"]; Electrode -> Kindling [color="#202124"]; Kindling -> FullyKindled [color="#202124"]; FullyKindled -> DetermineADT1 [color="#202124"]; DetermineADT1 -> Administer [color="#202124"]; Administer -> Wait [color="#202124"]; Wait -> DetermineADT2 [color="#202124"]; DetermineADT2 -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; } dot Caption: Workflow for assessing anticonvulsant activity.

Discussion and Future Directions

The preclinical data available for this compound demonstrate its potent and selective inhibition of MAO-A and suggest a potential therapeutic role as an anticonvulsant. The significant increase in the afterdischarge threshold in a well-established animal model of epilepsy is a promising finding that warrants further investigation.

To advance the preclinical development of this compound, the following studies are recommended:

-

Comprehensive Pharmacokinetic Profiling: Detailed studies in relevant animal models (e.g., rats, mice) are needed to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). This will include determining oral bioavailability, plasma protein binding, and identification of major metabolites.

-

Safety Pharmacology Studies: A core battery of safety pharmacology studies should be conducted to evaluate the potential effects of this compound on the central nervous, cardiovascular, and respiratory systems.

-

Toxicology Studies: A full toxicology package, including acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent), is required to establish a safety profile. Genotoxicity studies (e.g., Ames test, micronucleus assay) are also essential.

-

Efficacy in Other Seizure Models: The anticonvulsant activity of this compound should be evaluated in a broader range of seizure and epilepsy models to better understand its spectrum of activity.

By systematically addressing these areas, a more complete preclinical data package can be generated to support the potential transition of this compound into clinical development.

Esuprone Pharmacokinetics and Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacokinetics and metabolism of esuprone is limited. This document summarizes the available data and provides a general overview based on its chemical class and therapeutic target. Further in-depth studies are required for a comprehensive understanding.

Introduction

This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[1] Its therapeutic potential lies in modulating the levels of these neurotransmitters in the brain. Understanding the pharmacokinetic and metabolic profile of this compound is paramount for optimizing dosage regimens, predicting potential drug-drug interactions, and ensuring its safety and efficacy.

Pharmacokinetic Profile

Currently, detailed quantitative pharmacokinetic data for this compound in humans, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), are not extensively reported in publicly accessible literature.

Half-Life

A study conducted in healthy human volunteers provides the most definitive pharmacokinetic parameter available for this compound.

Table 1: Reported Pharmacokinetic Parameter for this compound

| Parameter | Value | Species | Dose | Source |

| Plasma Half-life (t½) | ~4 hours | Human | 800 mg daily | [1] |

This relatively short half-life suggests that this compound is cleared from the body at a moderate rate.

Metabolism

Detailed studies on the metabolic pathways of this compound, the specific enzymes involved in its biotransformation, and the identification of its metabolites have not been published. However, based on its chemical structure as a benzamide, general metabolic pathways can be anticipated.

General Metabolism of Benzamide Derivatives

Benzamide-containing drugs typically undergo Phase I and Phase II metabolic reactions.

-

Phase I (Functionalization): These reactions introduce or expose functional groups. For benzamides, common Phase I reactions include:

-

Oxidation: This is a primary route of metabolism for many drugs, often mediated by the cytochrome P450 (CYP) enzyme system in the liver.

-

Hydrolysis: The amide bond of the benzamide structure can be susceptible to hydrolysis, breaking the molecule into a carboxylic acid and an amine.

-

-

Phase II (Conjugation): In these reactions, an endogenous molecule is added to the drug or its Phase I metabolite to increase water solubility and facilitate excretion. Common conjugation reactions for compounds with functional groups like those that could be introduced to this compound in Phase I include:

-

Glucuronidation: The addition of glucuronic acid is a major pathway for the elimination of many drugs.

-

Sulfation: The addition of a sulfate group is another common conjugation pathway.

-

The following diagram illustrates a generalized metabolic pathway for a benzamide derivative.

Caption: Generalized metabolic pathways for benzamide-containing drugs.

Experimental Protocols

Detailed experimental protocols for this compound pharmacokinetic and metabolism studies are not available in the public domain. However, a standard approach for such investigations would typically involve the following workflow.

General Workflow for a Human Pharmacokinetic and Metabolism Study

The following diagram outlines a typical experimental workflow for characterizing the pharmacokinetic and metabolic profile of a new chemical entity like this compound in humans.

Caption: A standard workflow for a clinical pharmacokinetic and metabolism study.

Conclusion

The available data on this compound pharmacokinetics is sparse, with only a plasma half-life of approximately 4 hours in humans being reported.[1] There is a clear need for comprehensive studies to elucidate its full pharmacokinetic profile, including absorption, distribution, and clearance, as well as to identify its metabolic pathways and the enzymes responsible for its biotransformation. Such information is critical for the further clinical development and safe and effective use of this compound. Professionals in drug development are encouraged to conduct further research to fill these knowledge gaps.

References

Potential Neuroprotective Effects of Esuprone: A Technical Guide

Disclaimer: Research specifically investigating the neuroprotective effects of Esuprone is limited. This guide summarizes the available data on this compound as a Monoamine Oxidase-A (MAO-A) inhibitor and extrapolates its potential neuroprotective mechanisms based on the established roles of MAO-A in neurodegeneration and the known effects of other MAO-A inhibitors. The experimental protocols and detailed signaling pathways described herein are proposed based on current neuroprotection research methodologies and should be considered as a framework for future investigation of this compound.

Introduction to this compound and its Known Mechanism of Action

This compound is a selective and orally active inhibitor of Monoamine Oxidase-A (MAO-A) with a reported IC50 of 7.3 nM.[1] MAO-A is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[2][3][4][5] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, a mechanism primarily associated with antidepressant effects.[3][5] However, the inhibition of MAO-A also presents a compelling, albeit largely unexplored, avenue for neuroprotection.

The catalytic activity of MAO-A produces potentially neurotoxic byproducts, such as hydrogen peroxide (H₂O₂), ammonia, and aldehydes.[2][4][6] An overabundance of these molecules can lead to increased oxidative stress, mitochondrial dysfunction, and ultimately neuronal cell death, which are common pathological features of various neurodegenerative diseases.[2][7][8][9] Therefore, by inhibiting MAO-A, this compound has the potential to mitigate these neurotoxic processes.

Quantitative Data on this compound's MAO-A Inhibition

The primary in-human data for this compound comes from a double-blind, placebo-controlled study utilizing positron emission tomography (PET) with [11C]harmine to quantify MAO-A binding in the brains of healthy volunteers.

| Parameter | This compound (800 mg/day) | Moclobemide (300 mg/bi-daily) | Placebo | Reference |

| MAO-A Inhibition | Marked reduction in [11C]harmine binding, comparable to moclobemide | Marked reduction in [11C]harmine binding | No change in [11C]harmine binding | [10] |

| Plasma Half-life | ~4 hours | Not specified in the study | Not applicable | [10] |

Potential Neuroprotective Signaling Pathways of this compound

Based on the known consequences of MAO-A inhibition, this compound may exert neuroprotective effects through several interconnected signaling pathways. It is important to note that these pathways are hypothetical for this compound and are based on research into other MAO-A inhibitors and the general pathophysiology of neurodegeneration.

Reduction of Oxidative Stress

The primary hypothesized neuroprotective mechanism of this compound is the reduction of oxidative stress. The enzymatic breakdown of monoamines by MAO-A is a significant source of reactive oxygen species (ROS) in neurons.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]

- 4. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 5. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Monoamine Oxidase-A Increases Respiration in Isolated Mouse Cortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

Methodological & Application

Esuprone Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esuprone is a selective and brain-penetrant inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1] Inhibition of MAO-A increases the synaptic availability of neurotransmitters like serotonin, norepinephrine, and dopamine, making it a target for the treatment of depression and other neurological disorders.[2][3] Preclinical studies have also demonstrated its potential anticonvulsant activity.[1] These application notes provide detailed protocols for in vitro and in vivo studies of this compound to facilitate further research and development.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl ethanesulfonate |

| Molecular Formula | C₁₃H₁₄O₅S |

| Molar Mass | 282.31 g·mol⁻¹ |

| CAS Number | 91406-11-0 |

| IC₅₀ for MAO-A | 7.3 nM[1] |

Mechanism of Action: MAO-A Inhibition

This compound selectively inhibits the MAO-A enzyme, which is primarily responsible for breaking down key neurotransmitters in the brain. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Caption: this compound inhibits MAO-A, increasing neurotransmitter levels.

Experimental Protocols

In Vitro MAO-A Enzyme Inhibition Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on MAO-A.

Workflow:

Caption: Workflow for in vitro MAO-A inhibition assay.

Materials:

-

Recombinant human MAO-A enzyme

-

This compound

-

Kynuramine (substrate)[2]

-

Potassium phosphate buffer

-

Clorgyline (positive control)[2]

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a 96-well plate, add the MAO-A enzyme solution to each well.

-

Add the this compound dilutions, vehicle control, and positive control (clorgyline) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate kynuramine to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (Excitation: 320 nm, Emission: 405 nm).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data:

| Parameter | Value | Reference |

| IC₅₀ (MAO-A) | 7.3 nM | [1] |

In Vivo Anticonvulsant Activity in a Rat Model

This protocol describes the evaluation of this compound's anticonvulsant effects in a rat kindling model, a widely used model for epilepsy research.

Workflow:

Caption: Workflow for in vivo anticonvulsant activity assessment.

Materials:

-

Male Wistar rats

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Stereotaxic apparatus

-

Cortical electrodes

-

Electrical stimulator

-

EEG recording system

Procedure:

-

Acclimatize rats to the housing conditions for at least one week.

-

Surgically implant cortical electrodes under anesthesia using a stereotaxic apparatus. Allow for a post-operative recovery period of at least one week.

-

Initiate the kindling procedure by applying a daily electrical stimulus to the cortex until stable seizures are elicited.

-

Once animals are fully kindled, divide them into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle orally.

-

Two hours post-administration, determine the afterdischarge threshold (ADT) by applying a series of increasing electrical stimuli and recording the minimum current required to elicit an afterdischarge of at least 5 seconds.

-

Record and analyze the EEG data to quantify the ADT for each animal.

-

Compare the ADT between the this compound-treated and vehicle-treated groups to assess the anticonvulsant effect.

Quantitative Data:

| Animal Model | Dose (p.o.) | Time Point | Effect on Afterdischarge Threshold (ADT) | Reference |

| Rat | 20 mg/kg | 2 hours | 130% increase above control | [1] |

In Vivo MAO-A Occupancy Study in Humans

This protocol provides an overview of a study to measure the in-brain MAO-A enzyme occupancy of this compound in healthy human volunteers using Positron Emission Tomography (PET).

Study Design: A randomized, double-blind, placebo-controlled study.[4]

Participants: Healthy male volunteers.[4]

Treatment Arms:

-

This compound: 800 mg, once daily for 7 days.[4]

-

Moclobemide (active comparator): 300 mg, twice daily for 7 days.[4]

-

Placebo.[4]

Imaging:

-

Radioligand: [¹¹C]harmine, a high-affinity ligand for MAO-A.[4]

-

Scanner: PET scanner.

-

Schedule: PET scans are performed before the start of treatment (baseline) and at multiple time points on day 7 of treatment (e.g., before the morning dose, and 4 and 8 hours post-dose).[4]

Procedure:

-

Recruit and screen healthy volunteers based on inclusion/exclusion criteria.

-

Perform a baseline PET scan with [¹¹C]harmine to measure initial MAO-A binding.

-

Randomize volunteers to receive this compound, moclobemide, or placebo for 7 days.

-

On day 7, conduct PET scans at specified time points to measure MAO-A binding after treatment.

-

Analyze PET data to calculate the percentage of MAO-A inhibition by comparing the binding potential of [¹¹C]harmine at baseline and post-treatment.

Pharmacokinetic Data:

| Parameter | Value |

| Half-life (t₁/₂) | ~4 hours[4] |

Results Summary:

-

Treatment with this compound resulted in a marked reduction in [¹¹C]harmine binding, similar to that observed with moclobemide, indicating significant MAO-A inhibition in the brain.[4]

-

The placebo group showed no change in MAO-A binding.[4]

Disclaimer

These protocols are intended for research purposes only by qualified professionals. Appropriate safety precautions and ethical guidelines for animal and human studies must be followed. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAO-A inhibition in brain after dosing with this compound, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Esuprone In Vivo Study Design: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esuprone is a selective and brain-penetrant inhibitor of monoamine oxidase A (MAO-A) with an IC50 of 7.3 nM.[1] As an orally active compound, it holds potential for the treatment of neurological disorders, particularly depression.[2] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] Inhibition of MAO-A leads to increased synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant action.[4] Preclinical in vivo studies are crucial to characterize the pharmacological profile of this compound, including its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound in rodent models.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the MAO-A enzyme. This inhibition prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron, leading to their accumulation in the synapse and enhanced neurotransmission.

References

Application Notes and Protocols: Esuprone MAO-A Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esuprone is a potent and selective, reversible inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the catabolism of neurotransmitters such as serotonin and norepinephrine.[1][2] Inhibition of MAO-A is a well-established therapeutic strategy for the treatment of depression and anxiety disorders. This compound has demonstrated an IC50 value of 7.3 nM for MAO-A, highlighting its potential in neurological research and drug development.[1][3]

These application notes provide a detailed protocol for determining the inhibitory activity of this compound and other compounds against human MAO-A using a fluorometric assay. The protocol is designed for a 96-well plate format, suitable for medium to high-throughput screening.

Data Presentation

The inhibitory activity of this compound and control compounds against MAO-A can be quantified and summarized for comparative analysis.

Table 1: Inhibitory Activity of this compound and Control Compounds against MAO-A

| Compound | Type of Inhibitor | IC50 (nM) | Ki (nM) | Mode of Inhibition | Reference |

| This compound | Reversible, Selective MAO-A | 7.3 | Not Reported | Not Reported | [1][2] |

| Clorgyline | Irreversible, Selective MAO-A | ~1-10 | N/A | Covalent | [4] |

| Moclobemide | Reversible, Selective MAO-A | ~200-500 | ~150-400 | Competitive | [5] |

Signaling Pathway and Experimental Workflow

To visualize the underlying biochemical reaction and the experimental process, the following diagrams are provided.

Caption: MAO-A metabolic pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the fluorometric MAO-A inhibition assay.

Experimental Protocols

This section provides a detailed methodology for a fluorometric MAO-A inhibition assay to determine the IC50 of this compound.

Materials and Reagents

-

Human recombinant MAO-A (e.g., from Sigma-Aldrich, cat. no. M7316)

-

This compound (or other test compounds)

-

Clorgyline (positive control, irreversible inhibitor)

-

Moclobemide (positive control, reversible inhibitor)

-

Kynuramine dihydrobromide (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom plates

-

Microplate reader with fluorescence detection

Stock Solution Preparation

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

This compound and Control Inhibitors: Prepare 10 mM stock solutions in DMSO. Further dilute in assay buffer to create a range of concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.

-

Kynuramine Substrate: Prepare a 10 mM stock solution in ultrapure water.

-

HRP: Prepare a 10 U/mL stock solution in assay buffer.

-

Amplex Red: Prepare a 10 mM stock solution in DMSO. Protect from light.

Assay Procedure

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add 50 µL of assay buffer to all wells.

-

Add 25 µL of the appropriate dilution of this compound, control inhibitors, or vehicle (for no-inhibitor and blank controls) to the respective wells.

-

Add 25 µL of diluted human MAO-A enzyme to all wells except the blank controls (add 25 µL of assay buffer instead).

-

Mix gently and pre-incubate for 15 minutes at 37°C.

-

-

Reaction Initiation:

-

Prepare a reaction mixture containing kynuramine, HRP, and Amplex Red in assay buffer. For each well, the final concentrations should be:

-

Kynuramine: 200 µM

-

HRP: 1 U/mL

-

Amplex Red: 50 µM

-

-

Add 100 µL of the reaction mixture to all wells to start the reaction.

-

-

Incubation and Detection:

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~590 nm.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the blank wells (no enzyme) from all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage of MAO-A inhibition for each concentration of the test compound using the following formula:

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Determination of Reversibility and Kinetic Parameters (Optional)

To determine if the inhibition by this compound is reversible and to calculate the inhibition constant (Ki), further experiments can be conducted.

-

Reversibility Assay:

-

Pre-incubate a concentrated solution of MAO-A with a high concentration of this compound (e.g., 10x IC50) for 30 minutes.

-

Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay reaction mixture.

-

Monitor the reaction progress over time. If the inhibition is reversible, the enzyme activity will recover as the inhibitor dissociates.

-

-

Kinetic Analysis (for reversible inhibitors):

-

Perform the MAO-A activity assay with varying concentrations of the substrate (kynuramine) in the presence of different fixed concentrations of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).

-

Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

-

Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the Ki value.

-

Conclusion

This application note provides a robust and detailed protocol for the in vitro assessment of MAO-A inhibition by this compound. The fluorometric assay described is sensitive, reliable, and suitable for the screening and characterization of potential MAO-A inhibitors. The provided data and visualizations offer a comprehensive overview for researchers in the field of neuroscience and drug discovery.

References

- 1. Inhibition of monoamine oxidase type A, but not type B, is an effective means of inducing anticonvulsant activity in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAO-A inhibition in brain after dosing with this compound, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

Esuprone Application Notes and Protocols for In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esuprone is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo research settings. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound in animal models. The protocols cover dosage, administration routes, and experimental designs for assessing the compound's activity, particularly its anticonvulsant properties.

Data Presentation

The following table summarizes the available quantitative data for this compound dosage in an in vivo model. Further research is required to establish a comprehensive dosage range across different species and for various biological effects.

| Animal Model | Dosage | Administration Route | Known Effects | Reference |

| Rat | 20 mg/kg | Oral (p.o.) | Anticonvulsant activity, specifically increasing the afterdischarge threshold. | [3] |

Signaling Pathway of this compound (MAO-A Inhibition)

This compound exerts its effects by inhibiting MAO-A, which is primarily located on the outer mitochondrial membrane. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron. The accumulation of these neurotransmitters in the cytoplasm leads to their increased packaging into synaptic vesicles and subsequent release into the synaptic cleft upon neuronal firing. This enhanced neurotransmitter availability in the synapse results in prolonged activation of postsynaptic receptors, mediating the various physiological and behavioral effects of this compound.

Caption: Signaling pathway of this compound via MAO-A inhibition.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in Rats

This protocol details the preparation of an this compound solution for oral gavage in rats, a common method for ensuring accurate dosing.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water, or as determined by solubility testing)

-

Sterile water

-

Weighing scale

-

Spatula

-

Magnetic stirrer and stir bar

-

Volumetric flasks

-

Sterile syringes

-

Oral gavage needles (appropriate size for rats)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the body weight of the rats.

-

Vehicle Preparation: If using 0.5% CMC, dissolve the appropriate amount of CMC powder in sterile water by stirring on a magnetic stirrer until a clear, homogeneous solution is formed.

-

This compound Solution Preparation:

-

Accurately weigh the calculated amount of this compound powder.

-

In a volumetric flask, add a small amount of the prepared vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle to the desired final volume while continuously stirring to ensure complete dissolution or a homogenous suspension. Sonication may be used to aid dissolution if necessary.

-

-

Animal Handling and Administration:

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.

-

Attach the gavage needle to a syringe filled with the this compound solution.

-

Carefully insert the gavage needle into the esophagus and slowly administer the solution.

-

Monitor the animal for any signs of distress during and after the procedure.

-

Protocol 2: Assessment of Anticonvulsant Activity using the Kindling Model in Rats

The kindling model is a widely used method to induce a chronic epileptic state in animals and to test the efficacy of anticonvulsant drugs.

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Vehicle control solution

-

Kindling stimulator

-

Stereotaxic apparatus

-

Bipolar electrodes

-

Electroencephalogram (EEG) recording system

-

Animal seizure observation and scoring system (e.g., Racine's scale)

Procedure:

-